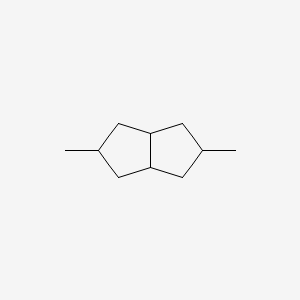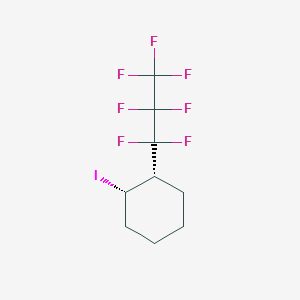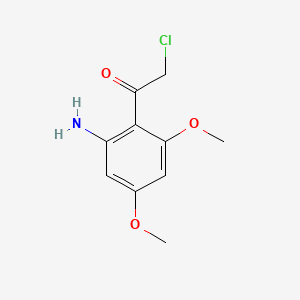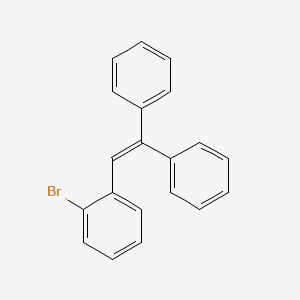
2,5-Dimethyloctahydropentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyloctahydropentalene is an organic compound that belongs to the class of bicyclic hydrocarbons This compound is characterized by its unique structure, which includes two fused cyclopentane rings with methyl groups attached at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyloctahydropentalene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of 2,5-dimethylcyclopentadiene. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include the purification of the starting materials, controlled hydrogenation, and subsequent distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyloctahydropentalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst at elevated temperatures and pressures.
Substitution: Br2 or Cl2 in the presence of UV light.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethyloctahydropentalene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyloctahydropentalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with enzymes or receptors, leading to specific biological responses.
Comparación Con Compuestos Similares
2,5-Dimethylcyclopentadiene: A precursor in the synthesis of 2,5-Dimethyloctahydropentalene.
2,5-Dimethylhexahydropentalene: A related compound with a similar structure but different hydrogenation state.
2,5-Dimethylbicyclo[2.2.1]heptane: Another bicyclic hydrocarbon with comparable properties.
Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical reactivity and stability. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
28588-55-8 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
2,5-dimethyl-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C10H18/c1-7-3-9-5-8(2)6-10(9)4-7/h7-10H,3-6H2,1-2H3 |
Clave InChI |
SQRZZYQFRGXZID-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CC(CC2C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)

![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)





![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)
![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)



![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)
